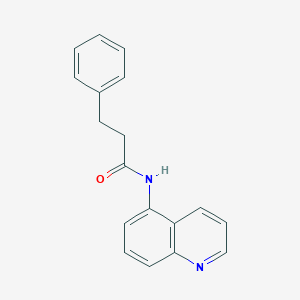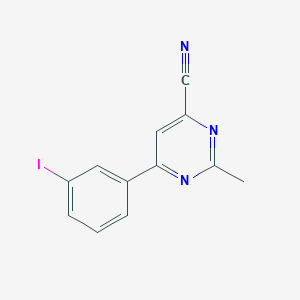![molecular formula C13H13Cl3N2O2S B14865836 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B14865836.png)
2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride is a chemical compound with the molecular formula C13H13Cl3N2O2S It is known for its unique chemical structure, which includes a dichlorobenzyl group, an amino group, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride typically involves the reaction of 3,5-dichlorobenzylamine with a sulfonyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also involve the use of automated equipment and continuous flow reactors to enhance productivity and ensure consistent quality.
化学反応の分析
Types of Reactions
2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or sulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituent introduced.
科学的研究の応用
2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.
Biology: In biological research, the compound is investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for the development of new pharmaceuticals. It is studied for its potential therapeutic effects and mechanisms of action.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death.
類似化合物との比較
Similar Compounds
- 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium bromide
- 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium iodide
- 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium fluoride
Uniqueness
Compared to similar compounds, 2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride is unique due to its specific chloride anion, which can influence its solubility, reactivity, and biological activity. The presence of the chloride ion can also affect the compound’s interactions with other molecules, making it distinct from its bromide, iodide, and fluoride counterparts.
特性
分子式 |
C13H13Cl3N2O2S |
|---|---|
分子量 |
367.7 g/mol |
IUPAC名 |
[2-[(3,5-dichlorophenyl)methylsulfamoyl]phenyl]azanium;chloride |
InChI |
InChI=1S/C13H12Cl2N2O2S.ClH/c14-10-5-9(6-11(15)7-10)8-17-20(18,19)13-4-2-1-3-12(13)16;/h1-7,17H,8,16H2;1H |
InChIキー |
ZIWVECMDFDJTSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)[NH3+])S(=O)(=O)NCC2=CC(=CC(=C2)Cl)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




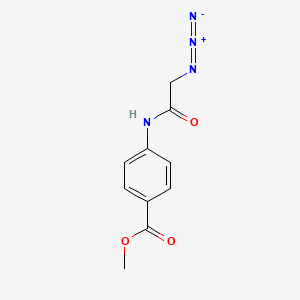
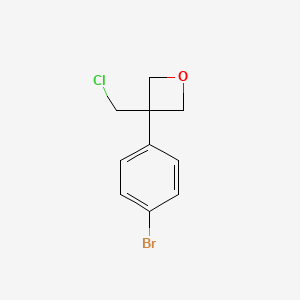
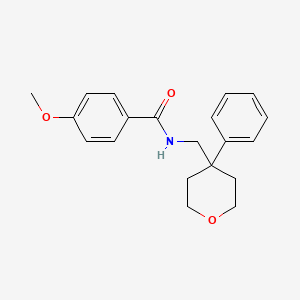


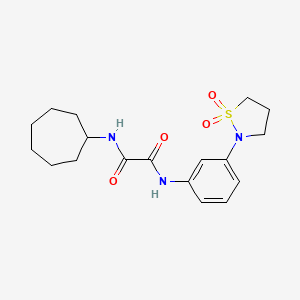

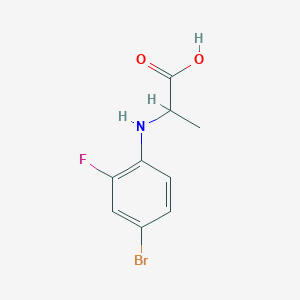
![9-(4-Butoxyphenyl)-3-[(3-methylbenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865828.png)

